molecular formula C18H20ClN3O2S B2387429 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338423-28-2

4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2387429
CAS No.: 338423-28-2
M. Wt: 377.89
InChI Key: KIXJSLRZMLSZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with isopropyl and methyl groups at the 1-, 5-, and 6-positions. This structure is part of a broader class of sulfonamide-based heterocycles, which are widely studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXJSLRZMLSZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroaniline Alkylation and Reduction

The synthesis begins with 4-methyl-2-nitroaniline (1) , which undergoes N-alkylation using isopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This yields 1-isopropyl-4-methyl-2-nitroaniline (2) . Subsequent reduction of the nitro group with sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C produces 1-isopropyl-4-methyl-1,2-diaminobenzene (3) .

Cyclization to Benzimidazolone

Cyclization of diamine (3) is achieved using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under reflux (66°C) for 6 hours, forming 1-isopropyl-5-methyl-1H-benzimidazol-2(3H)-one (4) . Methylation at the 6-position is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane, yielding 1-isopropyl-5,6-dimethyl-1H-benzimidazole (5) .

Sulfonamide Coupling Strategies

Direct Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The benzimidazole amine (5) reacts with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of triethylamine (TEA) or pyridine as an acid scavenger. The reaction proceeds at 0–25°C for 4–12 hours, yielding the target compound after aqueous workup and recrystallization from toluene (yield: 70–85%).

Reaction Scheme:
$$
\text{(5)} + \text{ClC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow[\text{TEA}]{\text{DCM, 25°C}} \text{Target Compound} + \text{HCl}
$$

Phosphorus Oxychloride-Mediated Coupling

Alternative methods utilize phosphorus oxychloride (POCl₃) as a coupling agent. A mixture of (5) , 4-chlorobenzenesulfonamide, and POCl₃ is refluxed in toluene for 5 hours. After quenching with ice water, the product is isolated via filtration and recrystallized from isopropyl alcohol (yield: 65–75%).

Optimization and Challenges

Solvent and Temperature Effects

  • DCM/TEA System : Higher yields (80–85%) are achieved at 25°C compared to polar aprotic solvents like acetonitrile.
  • Toluene Reflux : Prolonged heating (20 hours) with phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) improves conversion in bulkier substrates.

Byproduct Formation

Competitive N-sulfonylation at alternative amine sites is minimized by steric hindrance from the isopropyl and methyl groups. Purification via sequential water washes and recrystallization ensures >95% purity.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.38 (s, 3H, C5-CH₃), 2.54 (s, 3H, C6-CH₃), 4.72 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.48–7.92 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
  • HRMS : m/z calcd for C₁₈H₂₀ClN₃O₂S [M+H]⁺: 377.0964; found: 377.0968.

X-ray Crystallography

Single-crystal X-ray analysis (from toluene) reveals a twisted conformation between the benzimidazole and sulfonamide moieties (dihedral angle: 72.0–78.6°), stabilizing the structure via N–H···O hydrogen bonds.

Comparative Analysis of Synthetic Routes

Method Reagents Solvent Temperature Yield Purity
Direct Sulfonylation TEA, 4-ClC₆H₄SO₂Cl DCM 25°C 80–85% >95%
POCl₃-Mediated Coupling POCl₃, 4-ClC₆H₄SO₂NH₂ Toluene Reflux 65–75% 90–95%
Phase-Transfer Catalysis TDA-1, K₃PO₄ Toluene 112°C 79% >98%

Industrial-Scale Considerations

Large-scale production (e.g., AK Scientific) employs continuous distillation under vacuum (50 mbar) to remove solvents and byproducts. Recrystallization from isopropyl alcohol ensures consistent particle morphology.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is structurally related to several derivatives, differing in substituents on the benzimidazole ring, sulfonamide benzene ring, or alkyl/aryl side chains. Below is a detailed comparison:

Table 1: Substituent Variations in Benzimidazole Sulfonamides

Compound Name Benzimidazole Substituents Sulfonamide Substituents Molecular Weight Key References
Target Compound 1-isopropyl, 5,6-dimethyl 4-chlorophenyl 455.96*
2,4,5-Trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 1-(4-methoxybenzyl), 2,5,6-trimethyl 2,4,5-trichlorophenyl 538.87
4-Fluoro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 1-(4-methoxybenzyl), 5,6-dimethyl 4-fluorophenyl 439.50
4-Chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide 1-propyl, 5,6-dimethyl 4-chlorophenyl 412.34†
4-(tert-Butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide 1-octyl, 5,6-dimethyl 4-tert-butylphenyl 469.68

*Molecular weight calculated from formula C₂₂H₂₃ClN₄O₂S; †Value from .

Key Observations:
  • Substituent Position and Bulkiness : The isopropyl group in the target compound introduces steric bulk compared to analogs with propyl (C3) or octyl (C8) chains .
  • Halogen Effects : Replacing chlorine with fluorine () reduces molecular weight and may alter electronic properties (e.g., hydrogen bonding capacity) .

Physicochemical Properties

Table 2: Computed and Experimental Properties

Property Target Compound 4-Fluoro Analog () 1-Propyl Analog ()
Molecular Weight 455.96 439.50 412.34
XLogP3 (Lipophilicity) ~5.3* ~4.8‡ ~4.5‡
Hydrogen Bond Donors 1 1 1
Topological Polar Surface Area 72.4 Ų 72.4 Ų 72.4 Ų

*Estimated from ; ‡Predicted based on structural analogs.

Key Findings:
  • Lipophilicity : The target compound’s higher XLogP3 (~5.3) compared to its fluoro and propyl analogs suggests enhanced membrane permeability, critical for bioavailability .

Biological Activity

The compound 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, focusing on its cytotoxic effects, mechanisms of action, and comparative efficacy against different cell lines.

Chemical Structure

The structure of the compound can be represented as follows:

C16H19ClN3O2S\text{C}_{16}\text{H}_{19}\text{ClN}_{3}\text{O}_{2}\text{S}

This structure features a benzenesulfonamide moiety linked to a chlorinated benzimidazole derivative, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity Assays: The compound exhibited notable cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The WST-1 assay indicated a reduction in cell viability at specific concentrations .
  • Mechanism of Action: The mode of cytotoxicity was primarily through apoptosis induction via caspase activation. The DNA destruction tests confirmed that these compounds can induce significant DNA damage in tumor cells under hypoxic conditions .

Antimicrobial Activity

The antimicrobial potential of similar benzimidazole derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Testing Results:

  • Microdilution Tests: Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with IC50 values indicating significant antimicrobial activity .
CompoundTarget OrganismIC50 (µM)
4-chloro-N-(1-isopropyl...)E. coli6.26
4-chloro-N-(1-isopropyl...)S. aureus6.48

Study on Cytotoxic Properties

In a comparative study involving various benzimidazole derivatives, 4-chloro-N-(1-isopropyl...) was evaluated alongside other compounds for its efficacy against cancer cell lines. The results indicated that it possessed a comparable or superior cytotoxic profile compared to established chemotherapeutics .

Study on Apoptosis Induction

Another significant study focused on the apoptotic pathways activated by this compound. The exposure of cancer cells to the compound resulted in increased caspase 3/7 activity, indicating a clear apoptotic response .

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide be determined experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS for refinement and structure solution . Key parameters include:

  • Data collection : High-resolution (≤ 0.8 Å) to resolve Cl and S atoms.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factor (< 5%), residual electron density (< 0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions.

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ_max = 270–300 nm for benzimidazole derivatives).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (C18 column, acetonitrile/water gradient).
  • Critical Note : Benzenesulfonamides often exhibit pH-dependent solubility due to sulfonamide protonation .

Q. How can preliminary in vitro biological activity be screened?

  • Methodological Answer :

  • Target selection : Prioritize kinases or carbonic anhydrases (common targets for benzimidazole-sulfonamide hybrids).
  • Assays : Use fluorescence-based enzymatic inhibition assays (e.g., CA-II inhibition via 4-nitrophenyl acetate hydrolysis).
  • Controls : Compare with acetazolamide (CA inhibitor) or staurosporine (kinase inhibitor) .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between in vitro and in silico binding affinity predictions?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with hybrid receptor models (e.g., homology-based if crystal structure unavailable).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability.
  • Contradiction Analysis : Compare ligand efficiency metrics (LE, LLE) and electrostatic complementarity maps .
  • Case Example : Divergent results may arise from protonation state neglect (sulfonamide pKa ~10–11) or solvent model limitations .

Q. What strategies resolve contradictions in SAR studies for benzimidazole-sulfonamide hybrids?

  • Methodological Answer :

  • Systematic Variation : Modify substituents at positions 1 (isopropyl), 5,6 (methyl), and 4-chlorophenyl.
  • Data Integration : Apply multivariate analysis (PCA or PLS) to correlate steric/electronic descriptors (Hammett σ, logP) with activity.
  • Case Study : Inconsistent IC50 values may stem from off-target effects (e.g., CYP450 interactions) or assay variability (e.g., ATP concentration in kinase assays) .

Q. How can long-term cytotoxicity be evaluated while minimizing false positives?

  • Methodological Answer :

  • Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays over 72-hour exposure.
  • Controls : Include ROS scavengers (e.g., NAC) to distinguish direct cytotoxicity from oxidative stress.
  • Statistical Validation : Use hierarchical linear modeling (HLM) to account for inter-experiment variability .

Data Contradiction & Reproducibility

Q. How should researchers address irreproducible crystallographic data for this compound?

  • Methodological Answer :

  • Crystallization : Optimize vapor diffusion (e.g., 2:1 DMSO/water ratio) to avoid solvent inclusion artifacts.
  • Validation : Cross-validate with PXRD to confirm phase purity.
  • Reporting : Adhere to CIF standards (check for omitted symmetry operations or twinning) .

Q. What meta-analytical frameworks are suitable for synthesizing conflicting bioactivity data?

  • Methodological Answer :

  • Data Harmonization : Normalize IC50 values using Z-score transformation.
  • Bayesian Meta-Analysis : Weight studies by sample size and assay type (e.g., fluorescence vs. radiometric).
  • Bias Assessment : Apply Egger’s test to detect publication bias .

Methodological Notes

  • Structural Analysis : Prioritize high-resolution techniques (SC-XRD, NMR) due to steric crowding from isopropyl/methyl groups .
  • Biological Studies : Account for metabolic stability (CYP450 isoforms) to avoid false negatives in activity assays .
  • Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.